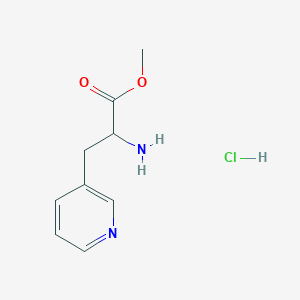

3-Pyridinepropanoic acid, alpha-amino-, methyl ester, dihydrochloride

Overview

Description

3-Pyridinepropanoic acid, alpha-amino-, methyl ester, dihydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its pyridine ring attached to a propanoic acid moiety, with an amino group at the alpha position and a methyl ester group. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinepropanoic acid, alpha-amino-, methyl ester, dihydrochloride typically involves several steps:

Starting Material: The synthesis often begins with 3-pyridinepropanoic acid.

Amination: Introduction of the amino group at the alpha position can be achieved through reductive amination or other amination techniques.

Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the esterification process and large-scale crystallization techniques for the purification of the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinepropanoic acid, alpha-amino-, methyl ester, dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or further reduce the pyridine ring.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridinepropanoic acid derivatives, while reduction could produce alcohols or fully reduced pyridine rings.

Scientific Research Applications

3-Pyridinepropanoic acid, alpha-amino-, methyl ester, dihydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of coordination polymers and complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 3-Pyridinepropanoic acid, alpha-amino-, methyl ester, dihydrochloride exerts its effects depends on its specific application:

Molecular Targets: In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Pathways Involved: The compound could modulate pathways related to neurotransmission, given its structural similarity to certain neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

3-Pyridinepropanoic acid: Lacks the amino and ester groups, making it less versatile in certain reactions.

2-Pyridinepropanoic acid: The position of the pyridine ring changes its reactivity and applications.

4-Pyridinepropanoic acid: Similar to 3-Pyridinepropanoic acid but with different steric and electronic properties.

Uniqueness

3-Pyridinepropanoic acid, alpha-amino-, methyl ester, dihydrochloride is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its dihydrochloride form also enhances its solubility and stability, making it more suitable for various industrial and research applications.

Biological Activity

3-Pyridinepropanoic acid, alpha-amino-, methyl ester, dihydrochloride (commonly referred to as 3-Pyridinepropanoic acid methyl ester) is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-Pyridinepropanoic acid methyl ester can be represented as follows:

- Molecular Formula : C₈H₁₀Cl₂N₂O₂

- Molecular Weight : 227.08 g/mol

This compound features a pyridine ring, which is known for its role in various biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Properties

Research has indicated that pyridine derivatives exhibit significant antimicrobial activity. In a study focusing on various pyridine compounds, it was found that certain derivatives displayed potent activity against a range of bacteria and fungi. For instance, one derivative was noted to enhance the effectiveness of antibiotics like Pefloxacin when combined with gold nanoparticles, reducing the minimum inhibitory concentration (MIC) significantly from 50 μg/mL to 25 μg/mL .

Anti-inflammatory Effects

3-Pyridinepropanoic acid methyl ester has been investigated for its anti-inflammatory properties. Studies suggest that compounds in this class can modulate immune responses and reduce inflammation in models of autoimmune diseases. For example, monoclonal antibodies targeting specific receptors have shown efficacy in reducing inflammation in chronic colitis models .

The biological activity of 3-Pyridinepropanoic acid methyl ester can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.

- Modulation of Immune Responses : The compound may influence immune cell adhesion and migration, which are critical in inflammatory responses .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyridine derivatives against common pathogens. The results demonstrated that 3-Pyridinepropanoic acid methyl ester exhibited notable activity against E. coli and Staphylococcus aureus, with a significant reduction in bacterial growth observed at specific concentrations.

| Compound | MIC (μg/mL) |

|---|---|

| 3-Pyridinepropanoic acid methyl ester | 25 |

| Pefloxacin | 50 |

Case Study 2: Anti-inflammatory Response

In a model of autoimmune encephalomyelitis, administration of 3-Pyridinepropanoic acid methyl ester resulted in decreased clinical scores and reduced inflammatory cell infiltration into the central nervous system. This suggests a potential therapeutic role in neuroinflammatory conditions.

Research Findings

- Antimicrobial Activity : Compounds similar to 3-Pyridinepropanoic acid methyl ester have been shown to possess significant antimicrobial properties .

- Inflammatory Modulation : Research indicates that this compound can modulate immune responses effectively, making it a candidate for treating inflammatory diseases .

- Structure-Activity Relationship : Understanding the structure-activity relationship (SAR) of pyridine derivatives is crucial for enhancing their biological activity and therapeutic potential.

Properties

IUPAC Name |

methyl 2-amino-3-pyridin-3-ylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-13-9(12)8(10)5-7-3-2-4-11-6-7;/h2-4,6,8H,5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRJIIVISCIDHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208259-58-9 | |

| Record name | 3-Pyridinepropanoic acid, α-amino-, methyl ester, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208259-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.